Isomolpan Isomolpan
Brand Name: Vulcanchem
CAS No.: 107320-86-5
VCID: VC20804391
InChI: InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3/t12-,14-/m0/s1
SMILES: CCCN1CCCC2C1COC3=C2C=C(C=C3)O
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

Isomolpan

CAS No.: 107320-86-5

Cat. No.: VC20804391

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Isomolpan - 107320-86-5

Specification

CAS No. 107320-86-5
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name (4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol
Standard InChI InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3/t12-,14-/m0/s1
Standard InChI Key GSLWRDKYYIQKIM-JSGCOSHPSA-N
Isomeric SMILES CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O
SMILES CCCN1CCCC2C1COC3=C2C=C(C=C3)O
Canonical SMILES CCCN1CCCC2C1COC3=C2C=C(C=C3)O

Introduction

Chemical Properties and Structure

Physical and Chemical Data

Isomolpan possesses well-defined chemical properties that contribute to its pharmacological profile. The following table summarizes the key physical and chemical characteristics of Isomolpan:

PropertyValue
Molecular FormulaC15H21NO2
Molecular Weight247.3327
StereochemistryRacemic
Defined Stereocenters2/2
Optical Activity(+/-)
E/Z Centers0
Charge0

These properties determine Isomolpan's behavior in biological systems and influence its pharmacokinetic profile including absorption, distribution, metabolism, and excretion characteristics . The racemic nature of the compound indicates that it exists as a mixture of enantiomers, which may have implications for its receptor binding profile and biological activity.

Structural Characteristics

Isomolpan's chemical structure is characterized by a complex polycyclic arrangement featuring two stereogenic centers, which are fully defined in the available structural data. The molecular structure can be represented using standardized notations:

SMILES: CCCN1CCC[C@@H]2[C@@H]1COC3=CC=C(O)C=C23

InChI: InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3/t12-,14-/m0/s1

InChIKey: GSLWRDKYYIQKIM-JSGCOSHPSA-N

The structure incorporates a phenolic group (indicated by the hydroxyl group attached to an aromatic ring), which may contribute to its binding properties with dopamine receptors. Additionally, the compound contains a propyl group attached to a nitrogen atom within its heterocyclic ring system, potentially affecting its lipophilicity and pharmacokinetic profile . The specific stereochemistry at positions 12 and 14 (indicated by the @@ notation in the SMILES and the stereo descriptors in the InChI) plays a crucial role in the three-dimensional conformation of the molecule and consequently its receptor binding characteristics.

Pharmacological Properties

Mechanism of Action

Isomolpan functions primarily as a selective agonist at dopamine D3 and D2 receptors. These receptors belong to the G-protein coupled receptor family and are widely distributed throughout the central nervous system, with particularly high concentrations in the limbic and striatal regions of the brain . The selectivity profile of Isomolpan for D3/D2 receptors distinguishes it from non-selective dopamine agonists and may confer specific advantages in targeting dopaminergic pathways involved in motor control, reward, and motivational processes.

The D3 receptor subtype has garnered significant attention in recent pharmaceutical research due to its potential role in addiction, schizophrenia, and Parkinson's disease. While research has frequently focused on D3 antagonists, agonists like Isomolpan provide valuable tools for investigating the complex roles of dopamine receptor subtypes in neuronal function and behavior . The D3 receptor's close homology with the D2 receptor makes the development of truly selective compounds challenging, and Isomolpan represents one of several agents that demonstrate activity at both receptor subtypes.

Central Nervous System Activity

Research has confirmed that Isomolpan demonstrates central nervous system activity in rat models, although human data remains unavailable at present . Animal studies have investigated the compound's effects on dopamine release and behavioral responses, contributing to our understanding of dopaminergic signaling mechanisms. Comparative studies examining Isomolpan alongside other dopamine receptor agonists have helped characterize its pharmacological profile and potential therapeutic applications.

In vivo studies have explored the modulatory effects of D2 receptor agonists, including compounds like Isomolpan, on dopamine release. These investigations provide insights into how such compounds influence neurotransmitter dynamics in the central nervous system . The discriminative stimulus properties of dopamine D3 receptor agonists have also been characterized, offering comparative data that places Isomolpan within the broader context of dopaminergic compounds.

Research Findings

Preclinical Studies

The available literature indicates that Isomolpan has been investigated in several preclinical studies focusing on its dopaminergic properties. Research published in March 1987 examined the modulation of in vivo dopamine release by D2 receptor agonists and antagonists, providing fundamental insights into how compounds like Isomolpan influence dopaminergic neurotransmission . These studies help elucidate the neurochemical mechanisms underlying the behavioral effects of dopamine receptor agonists.

Additional research published in February 2000 explored the discriminative stimulus properties of dopamine D3 receptor agonists, comparing novel ligands at D3 versus D2 receptors. This comparative characterization offers valuable data on the pharmacological profile of various dopaminergic compounds, including those with similar selectivity profiles to Isomolpan . Such studies contribute to our understanding of structure-activity relationships among dopamine receptor ligands and help identify key molecular features that determine receptor subtype selectivity.

Comparative Pharmacology

Comparative studies have examined Isomolpan alongside other dopamine receptor agonists to better understand its unique pharmacological properties. The development of selective D3 receptor ligands remains challenging due to the close homology between D3 and D2 receptor subtypes. Research in this area has employed various methodological approaches, including receptor binding assays, functional studies, and behavioral paradigms, to characterize the selectivity profiles of compounds like Isomolpan .

The field of dopamine receptor pharmacology has evolved significantly, with increasing emphasis on developing compounds with specific receptor subtype selectivity profiles. These research efforts aim to produce therapeutic agents with improved efficacy and reduced side effects compared to earlier generations of dopaminergic drugs . Isomolpan represents an important contribution to this research area, offering a tool to investigate D3/D2 receptor-mediated processes in the central nervous system.

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